ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a pyridazine ring, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazine Ring: This can be achieved through the condensation of hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Fluorophenyl Group: This step involves the coupling of a fluorophenyl group to the pyridazine ring, which can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck reactions.
Attachment of the Ethoxycarbonyl Group: This can be accomplished through esterification reactions using ethyl chloroformate or similar reagents.
Final Assembly: The final step involves the coupling of the intermediate compounds to form the desired product, which can be achieved through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxycarbonyl and amino groups, leading to the formation of corresponding oxides or imines.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under conditions such as acidic or basic environments, elevated temperatures, and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups such as halides, nitro groups, or sulfonic acids.
Scientific Research Applications
Medicinal Chemistry: The compound’s pyridazine ring and fluorophenyl group make it a potential candidate for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic transformations.
Material Science: The compound’s unique structure may impart desirable properties to materials, such as enhanced stability, conductivity, or optical properties.
Mechanism of Action
The mechanism of action of ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(4-bromophenyl)acetate: This compound shares the ethyl ester and aromatic ring features but lacks the pyridazine ring and fluorophenyl group.
4-(3-Fluorophenylcarbamoyl)phenylboronic acid: This compound contains a fluorophenyl group and a boronic acid moiety, but differs in its overall structure and functional groups.
Uniqueness
ethyl 4-({[2-(ethoxycarbonyl)phenyl]carbamoyl}methoxy)-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate is unique due to its combination of a pyridazine ring, fluorophenyl group, and ethoxycarbonyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
ethyl 4-[2-(2-ethoxycarbonylanilino)-2-oxoethoxy]-1-(4-fluorophenyl)-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FN3O7/c1-3-33-23(31)17-7-5-6-8-18(17)26-20(29)14-35-19-13-21(30)28(16-11-9-15(25)10-12-16)27-22(19)24(32)34-4-2/h5-13H,3-4,14H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFPNJLCMAYSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)COC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FN3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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